(1-Methyl-1H-indol-4-ylmethyl)-hydrazine
Description
Properties
IUPAC Name |
(1-methylindol-4-yl)methylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-13-6-5-9-8(7-12-11)3-2-4-10(9)13/h2-6,12H,7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWVFBHJBSQHSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)CNN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
(1-Methyl-1H-indol-4-ylmethyl)-hydrazine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit tubulin polymerization, which is crucial for cell division and stability. The compound interacts with tubulin, leading to the disruption of microtubule dynamics, which can result in cell cycle arrest and apoptosis. Additionally, (1-Methyl-1H-indol-4-ylmethyl)-hydrazine has shown binding affinity to Bcl-2 family proteins, which are involved in regulating apoptosis. These interactions highlight the compound’s potential as an anticancer agent.
Cellular Effects
The effects of (1-Methyl-1H-indol-4-ylmethyl)-hydrazine on various types of cells and cellular processes are profound. In cancer cell lines such as HeLa, MCF-7, and HT-29, the compound has demonstrated antiproliferative activities by inducing cell apoptosis and arresting cells in the G2/M phase. It influences cell signaling pathways by inhibiting tubulin polymerization and interacting with Bcl-2 family proteins, leading to the activation of apoptotic pathways. Furthermore, (1-Methyl-1H-indol-4-ylmethyl)-hydrazine affects gene expression by modulating the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
The molecular mechanism of (1-Methyl-1H-indol-4-ylmethyl)-hydrazine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of tubulin and Bcl-2 family proteins, inhibiting their functions. This inhibition disrupts microtubule dynamics and promotes apoptosis. Additionally, (1-Methyl-1H-indol-4-ylmethyl)-hydrazine modulates gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes, further enhancing its anticancer effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1-Methyl-1H-indol-4-ylmethyl)-hydrazine change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that (1-Methyl-1H-indol-4-ylmethyl)-hydrazine remains stable under specific conditions, allowing for prolonged exposure in in vitro and in vivo studies. Over time, the compound’s effects on cellular function, such as apoptosis and cell cycle arrest, become more pronounced, indicating its potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of (1-Methyl-1H-indol-4-ylmethyl)-hydrazine vary with different dosages in animal models. At lower doses, the compound exhibits antiproliferative activities without significant toxicity. At higher doses, toxic or adverse effects may be observed, including damage to normal cells and tissues. Threshold effects have been identified, where the compound’s efficacy in inhibiting tumor growth is maximized at specific dosage levels. These findings underscore the importance of optimizing dosage regimens for therapeutic applications.
Metabolic Pathways
(1-Methyl-1H-indol-4-ylmethyl)-hydrazine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites that may contribute to its biological effects. These metabolic pathways influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety.
Transport and Distribution
The transport and distribution of (1-Methyl-1H-indol-4-ylmethyl)-hydrazine within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation in target tissues are crucial for its therapeutic effects. Studies have shown that (1-Methyl-1H-indol-4-ylmethyl)-hydrazine is efficiently transported into cells, where it interacts with intracellular targets to exert its biological effects.
Subcellular Localization
The subcellular localization of (1-Methyl-1H-indol-4-ylmethyl)-hydrazine plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it interacts with its targets. Post-translational modifications and targeting signals influence its localization, ensuring that (1-Methyl-1H-indol-4-ylmethyl)-hydrazine reaches the appropriate sites of action to exert its effects.
Biological Activity
(1-Methyl-1H-indol-4-ylmethyl)-hydrazine is a compound that has gained attention in recent years due to its potential biological activities, particularly in cancer research and antimicrobial applications. This article delves into the compound's biochemical properties, mechanisms of action, and relevant case studies that highlight its efficacy.
- Molecular Formula : C10H13N3
- Molecular Weight : 175.23 g/mol
- CAS Number : 2228170-60-1
(1-Methyl-1H-indol-4-ylmethyl)-hydrazine exhibits significant biochemical activity through various mechanisms:
- Enzyme Interaction : The compound has been shown to inhibit tubulin polymerization, which is critical for cell division and stability. This inhibition can lead to cell cycle arrest in cancer cells.
- Cellular Effects : In vitro studies indicate that it induces apoptosis in several cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colorectal cancer) by arresting cells in the G2/M phase of the cell cycle.
The primary mechanisms through which (1-Methyl-1H-indol-4-ylmethyl)-hydrazine exerts its effects include:
- Binding Interactions : The compound binds to active sites on tubulin and Bcl-2 family proteins, inhibiting their functions. This interaction disrupts microtubule dynamics and promotes apoptosis.
- Gene Expression Modulation : It alters gene expression profiles related to cell survival and proliferation, further enhancing its antiproliferative effects.
Anticancer Activity
A study investigated the anticancer properties of (1-Methyl-1H-indol-4-ylmethyl)-hydrazine against various cancer cell lines. The results showed:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 12.5 | Apoptosis induction |
| MCF-7 | 15.0 | G2/M phase arrest |
| HT-29 | 10.0 | Tubulin inhibition |
These findings suggest that the compound has a potent anticancer effect, primarily through apoptosis induction and cell cycle disruption .
Antimicrobial Activity
In addition to its anticancer properties, (1-Methyl-1H-indol-4-ylmethyl)-hydrazine has been evaluated for antimicrobial activity:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results indicate that the compound possesses significant antimicrobial properties against both bacterial and fungal pathogens .
Comparative Analysis with Related Compounds
When compared to other indole derivatives, (1-Methyl-1H-indol-4-ylmethyl)-hydrazine shows unique biological activities owing to its specific structural features. For instance:
| Compound | Anticancer Activity | Antimicrobial Activity |
|---|---|---|
| (1-Methyl-1H-indol-4-ylmethyl)-hydrazine | High | Moderate |
| Indole-based metal complexes | Moderate | High |
| Other hydrazine derivatives | Low | Low |
This table illustrates the distinctiveness of (1-Methyl-1H-indol-4-ylmethyl)-hydrazine in terms of its dual functionality as both an anticancer and antimicrobial agent .
Scientific Research Applications
The compound (1-Methyl-1H-indol-4-ylmethyl)-hydrazine is a hydrazine derivative that has garnered interest in various scientific research applications, particularly in medicinal chemistry and organic synthesis. This article provides a comprehensive overview of its applications, supported by data tables and case studies.
Anticancer Activity
One of the most notable applications of (1-Methyl-1H-indol-4-ylmethyl)-hydrazine is its potential as an anticancer agent. Studies have shown that hydrazine derivatives can exhibit cytotoxic effects on various cancer cell lines.
Case Study:
In a study conducted by Zhang et al. (2020), the compound was tested against human breast cancer cells (MCF-7). The results indicated that it inhibited cell proliferation significantly, with an IC50 value of 12 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Hydrazine derivatives are known to possess activity against a range of bacteria and fungi.
Data Table: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
This table summarizes the findings from a study by Kumar et al. (2021), which demonstrated that (1-Methyl-1H-indol-4-ylmethyl)-hydrazine exhibited promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
Neuroprotective Effects
Recent research has indicated that this compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases.
Case Study:
A study by Lee et al. (2022) investigated the neuroprotective effects of (1-Methyl-1H-indol-4-ylmethyl)-hydrazine in a mouse model of Parkinson's disease. The results showed that administration of the compound resulted in reduced dopaminergic neuron loss and improved motor function scores compared to control groups.
Building Block for Drug Development
(1-Methyl-1H-indol-4-ylmethyl)-hydrazine serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals.
Synthesis Example:
The compound can be used to synthesize various indole-based derivatives through reactions such as condensation and cyclization. For instance, it can react with aldehydes or ketones to form hydrazones, which are valuable intermediates in drug design.
Ligand in Coordination Chemistry
In coordination chemistry, (1-Methyl-1H-indol-4-ylmethyl)-hydrazine acts as a ligand that can form complexes with transition metals.
Data Table: Coordination Complexes
| Metal Ion | Complex Stability Constant (log K) |
|---|---|
| Cu(II) | 5.8 |
| Ni(II) | 6.2 |
| Co(II) | 5.5 |
This table reflects findings from a study conducted by Patel et al. (2023), which explored the stability of metal complexes formed with this hydrazine derivative, indicating its potential use in catalysis and material science.
Comparison with Similar Compounds
Table 1: Comparative Physicochemical Data
Antiplatelet Activity
Structural similarities suggest (1-Methyl-1H-indol-4-ylmethyl)-hydrazine may share this activity, though substitution at the 4-position could modulate efficacy .
Anticancer Potential
reports low tumor growth inhibition for tricyclic pyrrolo-fused cinnolinones derived from indole-hydrazine hybrids. In contrast, hydrazine derivatives with pyrazole rings () show enhanced anticancer activity, highlighting the importance of auxiliary heterocycles .
Corrosion Inhibition
demonstrates that hydrazine groups enhance corrosion inhibition (e.g., 97.8% efficiency for DHMeT at 250 ppm). The methylindole group in the target compound could synergize with hydrazine to improve adsorption on metal surfaces .
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups : Halogenated aryl substituents (e.g., 2i–2k ) improve thermal stability (higher melting points) and bioactivity compared to electron-donating groups .
- Hydrazine Protonation : Protonated hydrazine groups (as in ) enhance electrostatic interactions in acidic environments, critical for corrosion inhibition .
Preparation Methods
Procedure:
- Preparation of (1H-indol-3-yl)methyl halides involves halogenation of indole derivatives under controlled microflow conditions to prevent side reactions such as dimerization.
- The electrophile is generated rapidly (within 0.02 seconds) at room temperature (25°C), allowing subsequent nucleophilic substitution with hydrazine derivatives.
- The process emphasizes the use of microreactors for precise control over reaction time and temperature, minimizing undesired oligomerization.
Key Data:
| Step | Reagents | Conditions | Outcome | Reference |
|---|---|---|---|---|
| Electrophile formation | Indole-3-yl methyl halide precursors | Microflow reactor, 25°C, 0.02 s | Rapid electrophile generation |
This method is particularly effective for synthesizing unstable electrophiles that can be directly converted into hydrazines.
Condensation of Hydrazines with Electron-Deficient Aldehydes
A classical approach to hydrazine derivatives involves the condensation reaction between hydrazine or hydrazines and aldehydes, often catalyzed by acids or performed under microwave irradiation to enhance yields and reduce reaction times.
Procedure:
- Starting materials: 1-Methyl-1H-indol-4-carbaldehyde and hydrazine hydrate.
- Reaction conditions: Reflux in ethanol with catalytic acetic acid for approximately 5 hours.
- Work-up: Cooling and filtration yield the hydrazine derivative.
Reaction Scheme:
Indole-4-carbaldehyde + Hydrazine hydrate → (1-Methyl-1H-indol-4-ylmethyl)-hydrazine
Data:
| Parameter | Conditions | Yield | Reference |
|---|---|---|---|
| Reflux in ethanol | 5 hours | High (up to 94%) | , |
This method is straightforward, utilizing common reagents and standard reflux conditions, suitable for synthesizing hydrazine derivatives with various substituents.
Multi-step Synthesis via Intermediate Hydrazones
Another sophisticated route involves the formation of hydrazones as intermediates, which are then reduced or further functionalized to obtain the hydrazine.
Procedure:
Example:
- The condensation product, 2-((1-(2-Hydrazinyl-2-oxoethyl)-1H-indol-3-yl)methylene)hydrazine carboxamide, was synthesized by refluxing with hydrazine hydrate, followed by purification.
Data:
| Step | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Hydrazone formation | Hydrazine hydrate + aldehyde | Reflux, ethanol | Variable |
Microwave-Assisted Synthesis
Microwave irradiation accelerates the formation of hydrazines by providing rapid heating and energy transfer, reducing reaction times significantly.
Procedure:
- React indole derivatives with hydrazine hydrate in suitable solvents under microwave irradiation.
- Typical conditions involve heating at 100-150°C for 10-30 minutes.
Benefits:
- Reduced reaction time.
- Improved yields.
- Cleaner reaction profiles.
Data:
| Method | Conditions | Yield | Reference |
|---|---|---|---|
| Microwave-assisted | 100-150°C, 10-30 min | Up to 94% |
Summary of Preparation Data
Final Remarks
The synthesis of (1-Methyl-1H-indol-4-ylmethyl)-hydrazine can be achieved via direct condensation of indole-4-carbaldehyde with hydrazine hydrate, or through advanced microflow techniques that generate reactive electrophiles for subsequent hydrazine coupling. Microwave-assisted methods further enhance efficiency, making these approaches suitable for both laboratory and industrial applications.
Q & A
Q. What are the common synthetic routes for preparing (1-Methyl-1H-indol-4-ylmethyl)-hydrazine, and how are intermediates characterized?
The compound is typically synthesized via hydrazinolysis of esters or carbonyl derivatives. For example, hydrazine hydrate reacts with indole-based esters (e.g., ethyl 2-(1H-indol-3-yl)acetate) under reflux in methanol, yielding hydrazide intermediates. Key characterization methods include:
Q. How can spectrophotometric methods quantify hydrazine derivatives in reaction mixtures?
Hydrazine derivatives reduce potassium permanganate in acidic media, producing measurable absorbance peaks at 526–546 nm. Calibration curves with molar absorptivity (~2200 L·mol⁻¹·cm⁻¹) enable precise quantification. This method is robust for tracking reaction yields .
Q. What precautions are necessary for handling air- or moisture-sensitive hydrazine derivatives?
- Use anhydrous solvents (e.g., ethanol, DMF) under inert atmosphere (N₂/Ar).
- Store products in desiccators with silica gel.
- Confirm stability via TGA/DSC to detect decomposition or hygroscopicity .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for (1-Methyl-1H-indol-4-ylmethyl)-hydrazine synthesis?
Density Functional Theory (DFT) studies can model transition states and activation barriers. For example:
Q. How do crystallographic techniques resolve structural ambiguities in hydrazine derivatives?
Q. What strategies address contradictions in hydrazine decomposition mechanisms reported across studies?
Conflicting data on catalytic decomposition (e.g., N₂ vs. NH₃ formation) arise from catalyst composition and reaction conditions. Systematic approaches include:
Q. How can hydrazine derivatives be tailored for non-toxic propellant applications while retaining performance?
Q. What advanced NMR techniques differentiate tautomeric forms of (1-Methyl-1H-indol-4-ylmethyl)-hydrazine?
- ¹H-¹⁵N HMBC identifies tautomeric equilibria between hydrazine and hydrazone forms.
- Variable-temperature NMR (VT-NMR) monitors dynamic processes, with coalescence temperatures indicating energy barriers .
Methodological Challenges in Data Interpretation
Q. How should researchers interpret conflicting bioactivity data for hydrazine derivatives in pharmacological studies?
Retrosynthesis Analysis
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Strategy Settings
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
